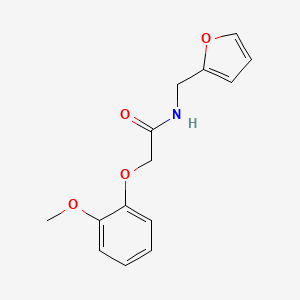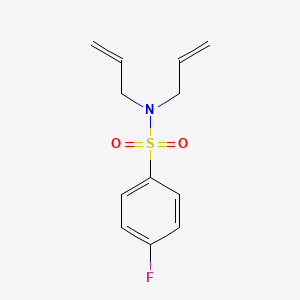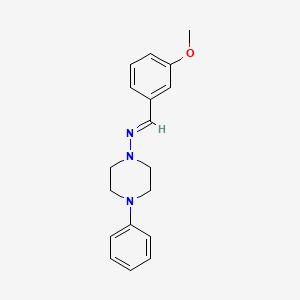![molecular formula C13H10BrN3O B5536490 3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5536490.png)
3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including derivatives similar to the target compound, typically involves strategic structural modifications on parent compounds to study the relationship between structure and properties. For instance, the introduction and functionalization of side chains, substitution at specific positions, and replacement of phenyl groups have been explored to enhance activity and properties (G. Auzzi et al., 1983). Furthermore, the use of intermediates like 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine has been reported to allow direct sequential functionalization, showcasing an improvement over previous methods (J. Catalano et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been extensively characterized through methods such as NMR measurements and X-ray diffraction analysis. These techniques have confirmed the regioselectivity of the reactions and the structures of the synthesized compounds, providing insights into their molecular configurations (Juan C Castillo et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo[1,5-a]pyrimidines have shown versatility, including Suzuki–Miyaura cross-coupling reactions that offer an efficient route to C3-arylated derivatives. These reactions utilize a variety of aryl and heteroaryl boronic acids under optimized conditions to avoid debromination, highlighting the chemical reactivity and potential for diversification of the pyrazolo[1,5-a]pyrimidine scaffold (B. Jismy et al., 2021).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and potential applications. For example, the study of hydrogen-bonded chains and frameworks in certain derivatives has provided valuable information on the intermolecular interactions and stability of these compounds (J. Portilla et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with various reagents, are fundamental to exploring the utility of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis and applications. Studies have shown that these compounds can act as intermediates for the preparation of functional fluorophores, displaying significant fluorescence intensity and quantum yields, which underscores their chemical versatility and applicability in diverse fields (Juan C Castillo et al., 2018).
Wissenschaftliche Forschungsanwendungen
Pharmacological Activity of Pyrazolo[1,5-a]pyrimidines
Studies have shown that pyrazolo[1,5-a]pyrimidines exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. For example, 2-Phenylpyrazolo[1,5-a]pyrimidines have been identified for their interesting antipyretic, hypothermizing, and anti-inflammatory properties, which prompted further QSAR studies to optimize these effects (Pecori Vettori et al., 1981). Additionally, certain derivatives of pyrazolo[1,5-a]pyrimidines have shown significant anti-inflammatory activity without ulcerogenic activity, offering a safer alternative to traditional NSAIDs (Auzzi et al., 1983).
Chemical Synthesis and Modification
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has been demonstrated through various synthetic strategies aiming to modify its structure for enhanced biological activity. One such approach involves the use of a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate for the sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, showcasing an improvement over prior methods for incorporating unique aryl and amino substituents (Catalano et al., 2015).
Biological Evaluation and Potential Applications
Several pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their biological activities. For instance, novel pyrazolopyrimidine derivatives have been explored as anticancer and anti-5-lipoxygenase agents, indicating their potential in treating cancer and inflammation-related conditions (Rahmouni et al., 2016). Additionally, the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents highlights the compound's multifaceted therapeutic potential (Aggarwal et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-7-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-8-7-10(9-5-3-2-4-6-9)15-12-11(14)13(18)16-17(8)12/h2-7H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEZDIGJFPQFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=O)NN12)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)




![4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5536451.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)
![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)

![9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5536487.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)
![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)
![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)